molecular formula C8H15ClN2O B1676590 Milameline hydrochloride CAS No. 139886-04-7

Milameline hydrochloride

Cat. No. B1676590
CAS RN: 139886-04-7
M. Wt: 190.67 g/mol
InChI Key: WEBMRZODPLSRKR-MLBSPLJJSA-N
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Description

Milameline hydrochloride is a muscarinic receptor agonist that displays roughly equal affinity at all receptor subtypes . It is known to enhance cognition and reverse spatial memory deficits in rats . The chemical name for this compound is (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride .


Molecular Structure Analysis

The molecular formula for this compound is C8H14N2O.HCl . It has a molecular weight of 190.67 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.67 . It has a density of 1g/cm3 . The boiling point is 221.1ºC at 760mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Pharmacological Characterization and Cognitive Effects

Milameline hydrochloride, identified as a muscarinic receptor agonist, has been extensively characterized for its pharmacological profile. Studies have demonstrated its high affinity for muscarinic receptors, exhibiting both agonist and antagonist properties depending on the receptor subtype. Notably, milameline has shown potential in enhancing cognitive functions. It has been observed to improve performance in water-maze tasks and reverse scopolamine-induced cognitive impairments in animal models, indicating its possible application in treating cognitive disorders such as Alzheimer's disease (Schwarz et al., 1999).

Neuroprotection and Disease Modification

Research has explored the potential of this compound in neuroprotection and modifying disease progression. In studies involving Alzheimer's disease models, milameline has been associated with improved cerebral blood flow and cognitive function. Its effects on regional cerebral blood flow (rCBF) during cognitive tasks suggest a beneficial impact on brain regions affected by neurodegenerative processes (Trollor et al., 2006).

Diagnostic and Biomarker Research

This compound has also been part of studies aimed at assessing diagnostic tools and biomarkers in neurodegenerative diseases. One study utilized MRI measurements to explore disease progression in Alzheimer's, highlighting the role of milameline in therapeutic trials and its potential in enhancing the reliability of diagnostic measurements (Jack et al., 2003).

Therapeutic Efficacy and Combination Therapies

Investigations into the therapeutic efficacy of this compound have included its combination with other drugs to enhance cognitive performance and mitigate side effects. Combining milameline with other cholinergic agents, such as tacrine, has shown promise in reversing cognitive impairments induced by anticholinergic substances without exacerbating adverse effects, suggesting a synergistic potential in therapeutic applications (Callahan, 1999).

Mechanism of Action

Target of Action

Milameline hydrochloride is a non-selective muscarinic acetylcholine receptor partial agonist . It displays roughly equal affinity at all receptor subtypes . The primary targets of Milameline are the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, affecting various functions such as heart rate, smooth muscle contraction, and cognitive functions.

Mode of Action

As a partial agonist, Milameline interacts with its targets, the mAChRs, by binding to these receptors and partially activating them . This interaction results in the modulation of the cholinergic system, which is involved in learning and memory .

Biochemical Pathways

The primary biochemical pathways affected by Milameline involve the neuroactive ligand-receptor interaction and the cholinergic synapse . By acting as a partial agonist at the mAChRs, Milameline can modulate these pathways, affecting the downstream effects related to cognition and memory.

Pharmacokinetics

As a small molecule drug , it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard mechanisms for small molecules.

Result of Action

The molecular and cellular effects of Milameline’s action primarily involve the enhancement of cognition. It has been shown to reverse spatial memory deficits in rats . In humans, the effects of Milameline were most apparent in the frontal regions, basal ganglia, and thalamus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the physiological state of the individual, the presence of other drugs, and individual genetic factors affecting drug metabolism.

properties

IUPAC Name

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-10-5-3-4-8(7-10)6-9-11-2;/h4,6H,3,5,7H2,1-2H3;1H/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMRZODPLSRKR-MLBSPLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C=NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC=C(C1)/C=N/OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139886-04-7
Record name 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139886-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milameline Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILAMELINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W867E71LPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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